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Executive Summary: The Nuclear Receptor Subfamily 1 Group H Member 4 (NR1H4),
commonly known as the Farnesoid X Receptor (FXR), is a ligand-activated transcription factor
that serves as a master regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Primarily
expressed in the liver, intestine, kidneys, and adrenal glands, NR1H4 is activated by
endogenous bile acids, which are the end products of cholesterol metabolism.[1][4][5] Upon
activation, NR1H4 orchestrates a complex transcriptional network that controls the synthesis,
transport, and enterohepatic circulation of bile acids.[1][6][7][8] Beyond its central role in bile
acid metabolism, NR1H4 activation influences triglyceride and lipoprotein levels, modulates
glucose metabolism and insulin sensitivity, and exerts potent anti-inflammatory effects.[4][9][10]
[11][12] Dysregulation of NR1H4 signaling is implicated in a range of metabolic and
inflammatory diseases, including non-alcoholic fatty liver disease (NAFLD), nonalcoholic
steatohepatitis (NASH), primary biliary cholangitis (PBC), and metabolic syndrome.[13][14][15]
[16] Consequently, NR1H4 has emerged as a major therapeutic target, with several agonists in
clinical development for these conditions.[17][18][19][20] This guide provides an in-depth
overview of the molecular mechanisms, biological functions, and therapeutic relevance of
NR1H4 activation for researchers and drug development professionals.

Introduction to NR1H4 (FXR)

NR1H4 is a member of the nuclear receptor superfamily, a class of proteins that directly
regulate gene expression in response to small lipophilic molecules.[2] It was first identified in
1995 and was later found to be activated by farnesol metabolites.[1][21] However, the primary
endogenous ligands for NR1H4 were discovered in 1999 to be bile acids, with
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chenodeoxycholic acid (CDCA) being the most potent.[2] This discovery established NR1H4 as
a critical sensor for bile acid levels, linking cholesterol metabolism directly to the regulation of
gene expression.[1][6]

NR1H4 functions by forming a heterodimer with the Retinoid X Receptor (RXR).[2][15] This
NR1H4/RXR complex binds to specific DNA sequences known as FXR Response Elements
(FXRES), typically inverted repeats (IR-1), located in the regulatory regions of target genes,
thereby activating or repressing their transcription.[15][22] Its expression is most abundant in
tissues central to enterohepatic circulation, underscoring its pivotal role in metabolic regulation.

[3114]

Mechanism of NR1H4 Activation and Signaling

The activation of NR1H4 is a multi-step process initiated by ligand binding, which induces a
conformational change in the receptor, leading to the recruitment of transcriptional co-
regulators and modulation of target gene expression.

Ligand Binding: Endogenous bile acids (e.g., CDCA, cholic acid) or synthetic agonists bind
to the Ligand Binding Domain (LBD) of NR1H4.[2]

o Conformational Change: Ligand binding induces a conformational shift, causing the release
of co-repressor proteins and the recruitment of co-activator complexes.[2]

» Heterodimerization: Ligand-bound NR1H4 forms a heterodimer with RXR.[15]

» DNA Binding: The NR1H4/RXR heterodimer translocates to the nucleus and binds to FXREs
on the DNA of target genes.[22]

» Transcriptional Regulation: The recruited co-activator complex, which often includes histone
acetyltransferases, modifies chromatin structure and initiates the transcription of target
genes. Conversely, NR1H4 can also repress gene expression, often through indirect
mechanisms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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